In-Depth Technical Guide to rac-Galaxolidone Lactol: Chemical Structure, Properties, and Biological Context
In-Depth Technical Guide to rac-Galaxolidone Lactol: Chemical Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
rac-Galaxolidone Lactol, a fungal metabolite of the widely used polycyclic musk fragrance Galaxolide, represents a key transformation product of environmental and biological significance. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the methodologies relevant to its study. Due to the limited availability of direct experimental data for rac-Galaxolidone Lactol, this document synthesizes information on its parent compound, Galaxolide, and its oxidized form, Galaxolidone, to offer a thorough understanding for research and drug development professionals. This guide includes computed data, details on its formation via fungal biotransformation, and relevant analytical workflows.
Chemical Structure and Identification
rac-Galaxolidone Lactol is a racemic mixture of the hemiacetal (or lactol) form of Galaxolidone. It is an oxygenated derivative of Galaxolide (HHCB), characterized by the introduction of a hydroxyl group on the lactone bridge of Galaxolidone.
IUPAC Name: 4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromen-1-ol[1] Molecular Formula: C₁₈H₂₆O₂[1][2] CAS Number: 946845-14-3[1][2] Synonyms: rac Galaxolidone Lactol, rac-Galaxolidone Lactol[1]
The structure consists of a hexamethylated tetrahydrocyclopenta[g]isochromene core. The lactol functional group is a cyclic hemiacetal, existing in equilibrium with the open-chain hydroxy aldehyde and its oxidized lactone form, Galaxolidone.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 274.4 g/mol | PubChem[1] |
| Monoisotopic Mass | 274.1933 Da | PubChem[1] |
| XLogP3 | 4.2 | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Storage Temperature | -20°C | Commercial Supplier[2] |
Synthesis and Formation
rac-Galaxolidone Lactol is primarily formed as a metabolite during the fungal biotransformation of Galaxolide. White-rot fungi, such as Phanerochaete chrysosporium, and other soil fungi like Cladosporium cladosporioides, have been shown to degrade Galaxolide into more polar metabolites, including Galaxolidone.[3] The lactol is an intermediate in the oxidative pathway leading to the more stable lactone (Galaxolidone).
Experimental Protocol: Fungal Biotransformation of Galaxolide
While a specific protocol for the targeted synthesis of rac-Galaxolidone Lactol is not published, the following general methodology for the fungal biotransformation of Galaxolide can be adapted. This protocol is based on methods described for studying the metabolism of xenobiotics by fungi such as Cunninghamella elegans and Phanerochaete chrysosporium.[4][5][6][7][8]
Objective: To generate metabolites of Galaxolide, including Galaxolidone and its lactol precursor, using whole-cell fungal cultures.
Materials:
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Fungal strain (e.g., Phanerochaete chrysosporium or Cunninghamella elegans)
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Appropriate liquid culture medium (e.g., Sabouraud Dextrose Broth or a defined medium optimized for the chosen fungus)
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Galaxolide (analytical standard)
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Solvent for Galaxolide (e.g., dimethylformamide or ethanol)
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Shaking incubator
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Centrifuge
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Extraction solvent (e.g., ethyl acetate or dichloromethane)
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Analytical instruments (GC-MS or LC-MS)
Procedure:
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Fungal Culture Preparation: Inoculate the chosen fungal strain into the liquid culture medium in sterile flasks. Incubate at the optimal temperature (e.g., 28-39°C) with agitation (e.g., 150 rpm) for a period sufficient to establish a healthy mycelial biomass (typically 2-5 days).[6][7]
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Substrate Addition: Prepare a stock solution of Galaxolide in a minimal amount of a suitable solvent. Add the Galaxolide solution to the fungal cultures to a final concentration that is not cytotoxic to the fungus (concentration to be optimized, typically in the µg/L to low mg/L range).
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Incubation: Continue the incubation of the fungal cultures with Galaxolide under the same conditions for a defined period (e.g., 3-28 days).[3]
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Extraction of Metabolites:
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Separate the fungal biomass from the culture medium by centrifugation or filtration.
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Perform a liquid-liquid extraction of the culture supernatant using a suitable organic solvent.
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The fungal mycelium can also be extracted separately to recover intracellular metabolites.
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Sample Preparation for Analysis:
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Combine the organic extracts and evaporate the solvent under reduced pressure.
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Reconstitute the residue in a suitable solvent for analysis.
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Analysis: Analyze the extracts using GC-MS or LC-MS to identify and quantify the parent compound and its metabolites.[1][9][10]
Biological Context and Signaling Pathways
Direct studies on the biological activity or signaling pathways of rac-Galaxolidone Lactol are scarce. However, research on its parent compound, Galaxolide, and its more stable metabolite, Galaxolidone, provides valuable context.
Galaxolide has been shown to exhibit endocrine-disrupting effects in some aquatic organisms.[11] The biotransformation of Galaxolide to more polar metabolites like Galaxolidone is generally considered a detoxification pathway.[3] However, the transformation products themselves may possess biological activity. A recent study indicated that while Galaxolide poses a medium to high ecological risk in aquatic environments, its transformation product, Galaxolidone, presents a low risk.[11] The endocrine effects of both Galaxolide and Galaxolidone have been suggested, warranting further investigation into their potential impacts on human health.[11]
Metabolic Pathway of Galaxolide
The formation of rac-Galaxolidone Lactol is a key step in the oxidative degradation of Galaxolide. The following diagram illustrates this proposed metabolic pathway.
Experimental Workflows
rac-Galaxolidone Lactol, when available as a reference standard, is crucial for analytical workflows aimed at detecting and quantifying Galaxolide metabolites in environmental and biological samples.
Analytical Workflow for Metabolite Identification
The following diagram outlines a typical workflow for the identification and quantification of Galaxolide and its metabolites.
Detailed Steps:
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Sample Preparation: The choice of extraction technique depends on the sample matrix. Solid Phase Extraction (SPE) is commonly used for aqueous samples, while liquid-liquid extraction (LLE) or QuEChERS-based methods may be employed for more complex matrices like soil or biological tissues.[10]
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Instrumental Analysis:
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LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is well-suited for analyzing polar metabolites like rac-Galaxolidone Lactol without the need for derivatization.[1][9]
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GC-MS: Gas chromatography-mass spectrometry is a robust technique for the analysis of semi-volatile compounds like Galaxolide and its less polar metabolites. Derivatization may be necessary for polar metabolites to improve their volatility.[10][12]
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Data Analysis: Specialized software is used for processing the raw data from the mass spectrometer. Identification of metabolites is achieved by comparing retention times and mass spectra with those of authentic reference standards, such as rac-Galaxolidone Lactol. Quantification is typically performed using an internal standard.
Conclusion
rac-Galaxolidone Lactol is an important, yet understudied, metabolite of the ubiquitous fragrance compound Galaxolide. While a complete experimental dataset for its physicochemical properties is currently lacking, the available computed data and the understanding of its formation through fungal biotransformation provide a solid foundation for further research. The analytical workflows described herein, which rely on the use of reference standards, are essential for accurately assessing the environmental fate and biological impact of Galaxolide and its transformation products. Further studies are warranted to isolate and characterize rac-Galaxolidone Lactol fully and to elucidate its specific biological activities and potential toxicological relevance.
References
- 1. Investigation of Galaxolide degradation products generated under oxidative and irradiation processes by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry and comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Production of drug metabolites by immobilised Cunninghamella elegans: from screening to scale up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Cunninghamella spp. biofilm growth by tryptophol and tyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodecomposition with Phanerochaete chrysosporium: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
